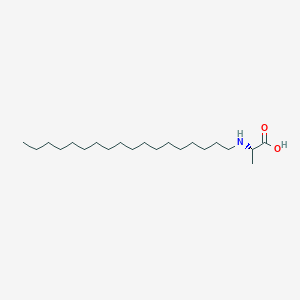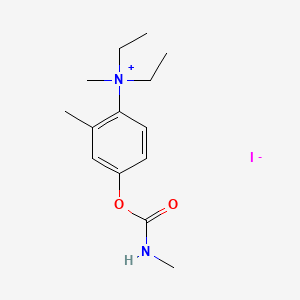
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants. This particular compound features a complex structure with a 4-methylcarbamoyloxy-o-tolyl group attached to the ammonium ion, making it unique in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of the tertiary amine, which includes the 4-methylcarbamoyloxy-o-tolyl group.
Quaternization Reaction: The tertiary amine is then reacted with an alkyl iodide under controlled conditions to form the quaternary ammonium iodide. This reaction is typically carried out in an organic solvent such as acetone or ethanol, and the reaction mixture is heated to facilitate the quaternization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the quaternization process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the specific conditions and reagents used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on bacterial and fungal cells.
Medicine: It is investigated for its potential use as an antiseptic and disinfectant in medical settings.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and surfactants due to its surface-active properties.
作用機序
The mechanism of action of Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide primarily involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This results in the antimicrobial activity of the compound. Additionally, the compound may interfere with various cellular processes by binding to specific molecular targets within the cell.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: A widely used quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound used as a surfactant and antiseptic.
Tetrabutylammonium Iodide: A quaternary ammonium salt used in organic synthesis as a phase transfer catalyst.
Uniqueness
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 4-methylcarbamoyloxy-o-tolyl group enhances its antimicrobial activity and makes it suitable for specialized applications in various fields.
特性
CAS番号 |
64049-95-2 |
|---|---|
分子式 |
C14H23IN2O2 |
分子量 |
378.25 g/mol |
IUPAC名 |
diethyl-methyl-[2-methyl-4-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-16(5,7-2)13-9-8-12(10-11(13)3)18-14(17)15-4;/h8-10H,6-7H2,1-5H3;1H |
InChIキー |
VYIOEEPUJQRNHD-UHFFFAOYSA-N |
正規SMILES |
CC[N+](C)(CC)C1=C(C=C(C=C1)OC(=O)NC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


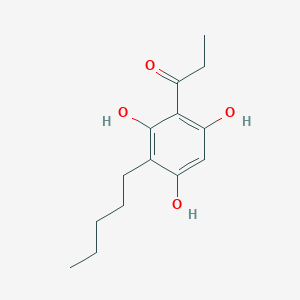

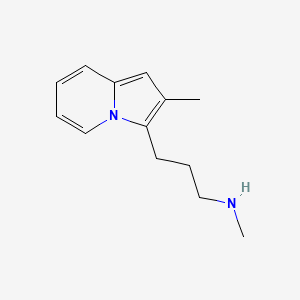
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
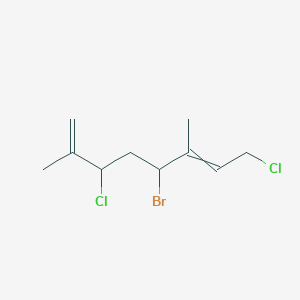
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
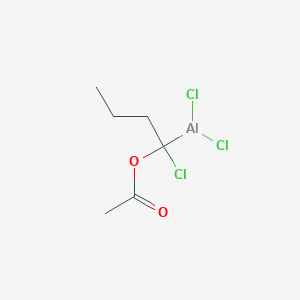
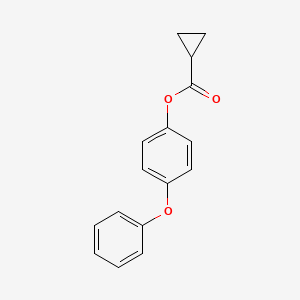
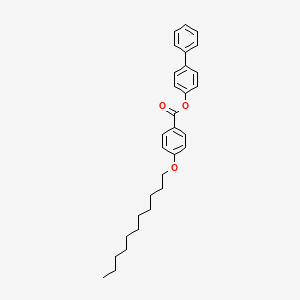
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
